molecular formula C10H13NO2 B8547045 4-amino-2-methylBenzeneacetic acid methyl ester

4-amino-2-methylBenzeneacetic acid methyl ester

Cat. No.: B8547045
M. Wt: 179.22 g/mol
InChI Key: ILCPOUOTAUBTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-methylBenzeneacetic acid methyl ester is an organic compound with a complex structure that includes an amino group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-methylBenzeneacetic acid methyl ester typically involves the esterification of (4-Amino-2-methyl-phenyl)-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

(4-Amino-2-methyl-phenyl)-acetic acid+MethanolAcid Catalyst(4-Amino-2-methyl-phenyl)-acetic acid methyl ester+Water\text{(4-Amino-2-methyl-phenyl)-acetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (4-Amino-2-methyl-phenyl)-acetic acid+MethanolAcid Catalyst​(4-Amino-2-methyl-phenyl)-acetic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and precise control of reaction conditions, such as temperature and pressure, are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-methylBenzeneacetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-amino-2-methylBenzeneacetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-methylBenzeneacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-2-methyl-phenyl)-acetic acid: The parent acid form of the ester.

    (4-Amino-2-methyl-phenyl)-acetic acid ethyl ester: An ester with an ethyl group instead of a methyl group.

    (4-Amino-2-methyl-phenyl)-acetic acid propyl ester: An ester with a propyl group.

Uniqueness

4-amino-2-methylBenzeneacetic acid methyl ester is unique due to its specific ester functional group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the methyl ester group can affect the compound’s solubility, stability, and overall chemical behavior.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-(4-amino-2-methylphenyl)acetate

InChI

InChI=1S/C10H13NO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6,11H2,1-2H3

InChI Key

ILCPOUOTAUBTMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-4-nitro phenylacetic acid methyl ester (10 mmol) in dry THF (20 mL) and methyl alcohol (20 mL), ammonium formate (0.1 mol) and 10% Pd/C (0.5 g) have been added and the resulting mixture has been left stirring for 3 h, until complete disappearance of the starting reagent. The catalyst has been filtered off and the filtrate evaporated under vacuum to give 2-methyl-4-amino phenylacetic acid methyl ester as a waxy solid (9.22 mmol).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

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